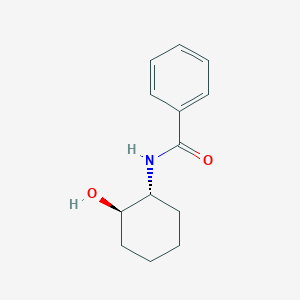
Pyrrolizino(5-methyl-2-thienyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolizino(5-methyl-2-thienyl) ketone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PT-Ketone and has the chemical formula C11H9NOS. Pyrrolizino(5-methyl-2-thienyl) ketone is a yellow crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Wirkmechanismus
The mechanism of action of Pyrrolizino(5-methyl-2-thienyl) ketone is not fully understood. However, studies have shown that it inhibits the activity of various enzymes involved in inflammation and cancer development. Pyrrolizino(5-methyl-2-thienyl) ketone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
Pyrrolizino(5-methyl-2-thienyl) ketone has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator. In vivo studies have shown that Pyrrolizino(5-methyl-2-thienyl) ketone exhibits anti-tumor activity and inhibits tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrolizino(5-methyl-2-thienyl) ketone is that it is relatively easy to synthesize. Additionally, it has been shown to exhibit potent anti-inflammatory and anti-tumor activity. However, one of the limitations of Pyrrolizino(5-methyl-2-thienyl) ketone is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on Pyrrolizino(5-methyl-2-thienyl) ketone. One area of research is in the development of new anti-inflammatory and anti-tumor drugs based on the structure of Pyrrolizino(5-methyl-2-thienyl) ketone. Another area of research is in the elucidation of the exact mechanism of action of this compound. Further studies are also needed to evaluate the safety and efficacy of Pyrrolizino(5-methyl-2-thienyl) ketone in animal models and clinical trials.
Synthesemethoden
The synthesis of Pyrrolizino(5-methyl-2-thienyl) ketone is a multi-step process that involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form 5-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 2-aminopyrrole to form Pyrrolizino(5-methyl-2-thienyl) ketone. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Pyrrolizino(5-methyl-2-thienyl) ketone has shown potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It is also being studied for its potential use as an anti-cancer agent. Pyrrolizino(5-methyl-2-thienyl) ketone has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-4-5-9(13-8)10(12)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZYQNOOORQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-2-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)